3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one
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Overview
Description
3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one is a complex organic compound that combines the structural features of chromen-2-one and oxadiazole with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Coupling with Chromen-2-one: The oxadiazole intermediate is then coupled with chromen-2-one through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-chromen-2-one
- **3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-pyran-2-one
- **3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-quinolin-2-one
Uniqueness
The uniqueness of this compound lies in its combination of the chromen-2-one scaffold with the oxadiazole ring and the trifluoromethylphenyl group. This unique structure imparts specific physicochemical properties, such as enhanced stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H9F3N2O3 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]chromen-2-one |
InChI |
InChI=1S/C18H9F3N2O3/c19-18(20,21)12-7-5-10(6-8-12)15-22-16(26-23-15)13-9-11-3-1-2-4-14(11)25-17(13)24/h1-9H |
InChI Key |
SYUQMGULFGHVPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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